

How to prepare an Acid green 85 staining solution

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Compound of Interest

Compound Name: Acid green 85

CAS No.: 12220-00-7

Cat. No.: B1172249

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Introduction & Scientific Basis

Acid Green 85 (CAS No. 12220-00-7), often industrially classified alongside dyes like Olive MGL, belongs to the family of anionic sulfonated acid dyes.^[1] While less ubiquitous in standard histology than its cousins Acid Green 25 (Alizarin Cyanine Green) or Acid Green 50 (Lissamine Green), **Acid Green 85** possesses specific utility in visualizing basic protein residues in complex biomaterials, textile research, and specialized tissue counterstaining.^[1]

Mechanism of Action: The staining mechanism relies on ionic bonding.^[1] **Acid Green 85** contains negatively charged sulfonate groups (

).^[1] In an acidic environment (pH < 4.0), the basic amino acid residues of proteins (Lysine, Arginine, Histidine) become protonated (

).^[1] The anionic dye molecule binds electrostatically to these cationic sites, resulting in a stable, insoluble salt complex that visualizes the protein structure.^[1]

Key Applications:

- Histology: Cytoplasmic counterstain providing contrast to nuclear stains (e.g., Neutral Red).
[\[1\]](#)
- Biomaterials: Visualization of collagen or chitosan scaffolds in tissue engineering.[\[1\]](#)
- Textile Chemistry: Analysis of dye uptake in polyamide and wool fibers (protein-based fibers).
[\[1\]](#)

Materials & Reagents

To ensure reproducibility, use analytical grade reagents.

Component	Specification	Role
Acid Green 85	CAS 12220-00-7 (Solid Powder)	Chromophore
Glacial Acetic Acid	99.7% ACS Reagent	pH Adjuster (Protonation source)
Ethanol	70% or 95% (v/v)	Surface tension reduction / Differentiator
Distilled Water	(Type II)	Solvent

Protocol: Preparation of Staining Solutions

We define two standard formulations: Formulation A (Standard Aqueous) for general protein detection and Formulation B (Alcoholic) for denser matrices requiring deeper penetration.[\[1\]](#)

Formulation A: 0.1% Acid Green 85 in 1% Acetic Acid (Standard)

Best for: Routine histology, collagen sponges, and delicate biomaterials.[\[1\]](#)

Step-by-Step Preparation (100 mL volume):

- Weigh: Accurately weigh 0.1 g of **Acid Green 85** powder.

- Dissolve: Transfer powder to a beaker containing 80 mL of distilled water.
- Mix: Stir using a magnetic stirrer at medium speed (300 rpm) for 15 minutes until fully dissolved. Note: Heating to 40°C may facilitate dissolution if the powder is coarse.[1]
- Acidify: Slowly add 1.0 mL of Glacial Acetic Acid while stirring.
- Adjust Volume: Transfer to a 100 mL volumetric flask and top up to the mark with distilled water.
- Filter: Filter through a 0.45 μm PES membrane to remove undissolved particulates.[1]
- Storage: Store in an amber bottle at room temperature (20-25°C). Stable for 3 months.

Formulation B: 0.5% Acid Green 85 in Acidic Ethanol

Best for: Dense tissues, wool fibers, or high-contrast applications.[1]

Step-by-Step Preparation (100 mL volume):

- Weigh: Accurately weigh 0.5 g of **Acid Green 85** powder.
- Solvent Prep: Prepare 100 mL of 50% Ethanol (50 mL EtOH + 50 mL H₂O).
- Acidify: Add 1.0 mL Glacial Acetic Acid to the solvent mixture.
- Dissolve: Add the dye powder to the acidified solvent. Stir for 30 minutes.
- Filter: Mandatory filtration (Whatman No. 1) to remove any potential precipitates caused by ethanol insolubility of impurities.[1]

Experimental Workflow: Staining Protocol

The following workflow describes the application of **Acid Green 85** for staining a protein-based scaffold or tissue section.

Pre-requisites:

- Sample must be fixed (e.g., 10% Formalin) and rehydrated.[1]
- If using paraffin sections, deparaffinize (Xylene

Ethanol

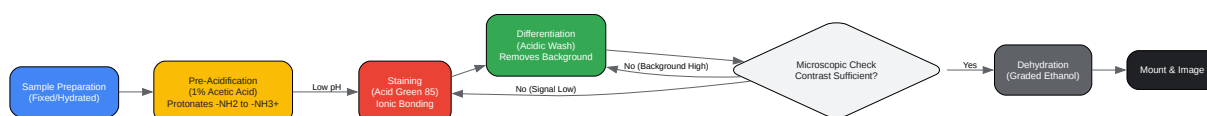
Water) before starting.[1]

Protocol Steps:

- Equilibration: Rinse sample in 1% Acetic Acid for 2 minutes. Rationale: This pre-acidifies the tissue, maximizing the number of protonated amine groups available for dye binding.[1]
- Staining: Immerse sample in **Acid Green 85** Solution (Formulation A) for 10–20 minutes.
- Differentiation (Destaining): Rinse in 1% Acetic Acid (aqueous) for 1–2 minutes. Rationale: Removes non-specifically bound dye (background) while retaining the specific ionic bonds. [1]
- Dehydration: Dehydrate rapidly through graded alcohols (70%
95%
100% Ethanol).[1]
- Clear & Mount: Clear in Xylene substitute and mount with synthetic resin.

Process Visualization (Logic Diagram)

The following diagram illustrates the critical decision points and chemical logic of the staining process.



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Figure 1: Logical workflow for **Acid Green 85** staining, emphasizing the critical pre-acidification step for charge activation.

Troubleshooting & Optimization

Observation	Probable Cause	Corrective Action
Weak Staining	pH too high (>4.[1]0)	Ensure Acetic Acid is added.[1] Proteins are not protonated at neutral pH.[1]
Precipitation in Solution	Dye saturation or old solution	Filter solution before use.[1] Do not exceed 1% concentration in ethanol.[1]
High Background	Insufficient differentiation	Extend the post-stain acid wash.[1] Do not use water immediately; use 1% acetic acid.[1]
Color Fading	Alkaline mounting medium	Use neutral or slightly acidic mounting media.[1] Avoid alkaline washing steps.[1]

References

- Staining Mechanism: Kiernan, J. A. (2015).[1] *Histological and Histochemical Methods: Theory and Practice* (5th ed.).[1] Scion Publishing.[1] (General reference for acid dye mechanisms).

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Sources

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